Cas no 20921-50-0 (1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate)
20921-50-0 structure
Product Name:1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate
Numero CAS:20921-50-0
MF:C24H27NO2
MW:361.47668671608
CID:1401605
PubChem ID:30362
Update Time:2025-04-20
1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate
- 1-(3,4-Dimethylphenyl)-1-phenyl-2-propyn-1-yl cyclohexylcarbamate
- carbamic acid, N-cyclohexyl-, 1-(3,4-dimethylphenyl)-1-phenyl-2-propyn-1-yl ester
- [1-(3,4-dimethylphenyl)-1-phenylprop-2-ynyl] N-cyclohexylcarbamate
- 1-(3,4-Dimethylphenyl)-1-phenylprop-2-yn-1-yl hydrogen cyclohexylcarbonimidate
- 1-Phenyl-1-(3,4-xylyl)-2-propynyl N-cyclohexylcarbamate
- CARBAMIC ACID, N-CYCLOHEXYL-, 1-PHENYL-1-(3,4-XYLYL)-2-PROPYNYL ESTER
- 03TJ91ISED
- 20921-50-0
- Q27247585
- BRN 3107971
- 1-Phenyl-1-(3,4-xylyl)-2-propynyl-N-cyclohexylcarbamate
- 1-(3,4-Dimethylphenyl)-1-phenyl-2-propynyl cyclohexylcarbamate
- CARBAMIC ACID, CYCLOHEXYL-, 1-(3,4-DIMETHYLPHENYL)-1-PHENYL-2-PROPYNYL ESTER
- CYCLOHEXANECARBAMIC ACID, 1-PHENYL-1-(3,4-XYLYL)-2-PROPYNYL ESTER
- CCRIS 1241
- DTXSID80943183
- UNII-03TJ91ISED
- N-Cyclohexylcarbamic acid 1-phenyl-1-(3,4-xylyl)-2-propynyl ester
-
- Inchi: 1S/C24H27NO2/c1-4-24(20-11-7-5-8-12-20,21-16-15-18(2)19(3)17-21)27-23(26)25-22-13-9-6-10-14-22/h1,5,7-8,11-12,15-17,22H,6,9-10,13-14H2,2-3H3,(H,25,26)
- Chiave InChI: GHJUEIFJFIGMDD-UHFFFAOYSA-N
- Sorrisi: O(C(C#C)(C1C=CC=CC=1)C1C=CC(C)=C(C)C=1)C(NC1CCCCC1)=O
Proprietà calcolate
- Massa esatta: 361.20431
- Massa monoisotopica: 361.204179104g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 538
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.8
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- Densità: 1.1046 (rough estimate)
- Punto di ebollizione: 493.28°C (rough estimate)
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 38.33
1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
20921-50-0 (1-(3,4-dimethylphenyl)-1-phenylprop-2-yn-1-yl cyclohexylcarbamate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso